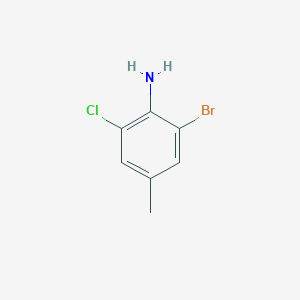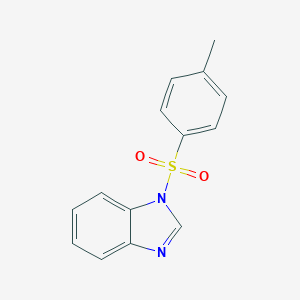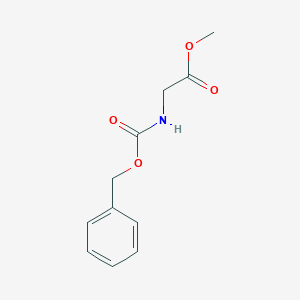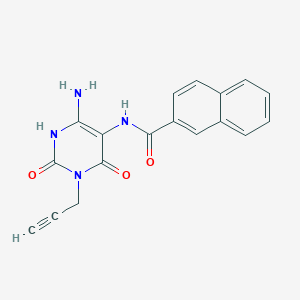![molecular formula C8H6BrNS2 B173067 4-Bromo-6-methylbenzo[d]thiazole-2-thiol CAS No. 155596-89-7](/img/structure/B173067.png)
4-Bromo-6-methylbenzo[d]thiazole-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Bromo-6-methylbenzo[d]thiazole-2-thiol” is a chemical compound with the molecular formula C8H6BrNS2. It has an average mass of 260.174 Da and a monoisotopic mass of 258.912506 Da .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as “4-Bromo-6-methylbenzo[d]thiazole-2-thiol”, often starts from simple commercially available building blocks. These include benzo[d]thiazole-2-thiol and primary and secondary amines. The synthesis process can involve a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or a S-oxidation/S-F bond formation/SuFEx approach .Molecular Structure Analysis
The molecular structure of “4-Bromo-6-methylbenzo[d]thiazole-2-thiol” includes a benzothiazole ring, which is a bicyclic heterocycle with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur .Chemical Reactions Analysis
The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .Physical And Chemical Properties Analysis
The compound has a density of 1.7±0.1 g/cm3, a boiling point of 356.2±34.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C. It also has an enthalpy of vaporization of 57.8±3.0 kJ/mol, a flash point of 169.2±25.7 °C, and an index of refraction of 1.744 .Aplicaciones Científicas De Investigación
Antioxidant Activity
Thiazole derivatives, including 4-Bromo-6-methylbenzo[d]thiazole-2-thiol, have been found to exhibit antioxidant properties . These compounds can neutralize harmful free radicals in the body, potentially reducing the risk of chronic diseases.
Analgesic and Anti-inflammatory Properties
Thiazole compounds have been shown to possess analgesic (pain-relieving) and anti-inflammatory properties . This makes them potential candidates for the development of new pain relief and anti-inflammatory drugs.
Antimicrobial and Antifungal Activity
Thiazole derivatives have demonstrated antimicrobial and antifungal activities . They could be used in the development of new antimicrobial and antifungal agents, contributing to the fight against resistant strains of bacteria and fungi.
Antiviral Activity
Thiazole compounds have also shown potential as antiviral agents . They could be explored further for the development of new antiviral drugs, particularly in the light of emerging and re-emerging viral diseases.
Diuretic Properties
Thiazole derivatives have been found to exhibit diuretic properties . This suggests potential applications in the treatment of conditions like hypertension and edema where increased urination is beneficial.
Neuroprotective Properties
Thiazole compounds have shown neuroprotective effects . They could be used in the development of drugs for neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Antitumor or Cytotoxic Properties
Thiazole derivatives have demonstrated antitumor and cytotoxic activities . They could be used in the development of new anticancer drugs. For instance, a series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides showed potent effects on a prostate cancer .
Quorum Sensing Inhibitors
Some thiazole compounds have been found to inhibit quorum sensing , a communication system that bacteria use to coordinate group behaviors. This could pave the way for the development of drugs that disrupt bacterial communication, making them less virulent.
Direcciones Futuras
Benzothiazole derivatives, including “4-Bromo-6-methylbenzo[d]thiazole-2-thiol”, are of great interest in drug design due to their high biological and pharmacological activity . The development of new synthesis methods and the discovery of novel compounds that inhibit quorum sensing are emerging fields . These compounds could be a good template for further drug development .
Mecanismo De Acción
Target of Action
The primary target of 4-Bromo-6-methylbenzo[d]thiazole-2-thiol is the lasB quorum sensing system of Gram-negative bacteria . Quorum sensing is a mechanism of bacterial cell-cell communication that allows bacteria to respond to external factors and coordinate behaviors such as biofilm formation and virulence production .
Mode of Action
4-Bromo-6-methylbenzo[d]thiazole-2-thiol interacts with its target by inhibiting the lasB quorum sensing system . This inhibition disrupts the bacteria’s ability to communicate and coordinate behaviors, which can reduce their virulence and ability to form biofilms .
Biochemical Pathways
The compound affects the quorum sensing pathways of bacteria, which are used to respond to external factors such as nutrient availability and defense mechanisms . By inhibiting these pathways, the compound can disrupt the bacteria’s ability to coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Result of Action
The inhibition of the lasB quorum sensing system by 4-Bromo-6-methylbenzo[d]thiazole-2-thiol can lead to a reduction in the growth of bacteria . Specifically, it has been shown to inhibit the growth of Pseudomonas aeruginosa . Additionally, it has been found to have promising quorum-sensing inhibitor activities, with IC50 values of 115.2 μg mL −1, 182.2 μg mL −1, and 45.5 μg mL −1, respectively .
Action Environment
The action of 4-Bromo-6-methylbenzo[d]thiazole-2-thiol is influenced by the environment in which the bacteria are present. Factors such as nutrient availability and the presence of defense mechanisms can affect the efficacy of the compound . .
Propiedades
IUPAC Name |
4-bromo-6-methyl-3H-1,3-benzothiazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS2/c1-4-2-5(9)7-6(3-4)12-8(11)10-7/h2-3H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFRCPCWLQNGLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)NC(=S)S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596746 |
Source


|
| Record name | 4-Bromo-6-methyl-1,3-benzothiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-methylbenzo[d]thiazole-2-thiol | |
CAS RN |
155596-89-7 |
Source


|
| Record name | 4-Bromo-6-methyl-1,3-benzothiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Benzo[b]thiophen-3-amine](/img/structure/B172997.png)
![11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B173001.png)

![5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B173014.png)
![N-[4-(phenylsulfamoyl)phenyl]acetamide](/img/structure/B173019.png)

![Propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B173026.png)
